3-Methoxy-7H-8-methyl-11-((3'-amino)propylamino)benzo(e)pyrido(4,3-b)indole
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Overview
Description
BePI is a specific intercalator of both double and triple-helical DNA.
Scientific Research Applications
DNA-Binding Properties
3-Methoxy-7H-8-methyl-11-((3'-amino)propylamino)benzo(e)pyrido(4,3-b)indole, also known as BePI, has been studied for its DNA-binding properties. Research indicates that BePI and its derivatives exhibit self-association in solution and bind to DNA, possibly forming multimers in the process. Such interactions don't interfere with the binding between the ligand and DNA at specific concentrations (Pilch et al., 1993).
Binding Geometries with Polynucleotides
BePI's binding modes with respect to double helical and triple helical polynucleotides have been explored. Studies suggest that the ligands are intercalated for all polynucleotides, implying their potential in stabilizing DNA structures (Kim et al., 1997).
Antitumor Activity
BePI derivatives have shown promise as antineoplastic agents. Their synthesis and testing for antitumor activity in various experimental models indicate their potential in cancer therapy (Nguyen et al., 1990).
Intercalation into DNA
BePI has been characterized for its ability to intercalate into both double-helical and triple-helical DNA. This preferential binding and stabilization, particularly with triple helical DNA, are significant for understanding DNA interactions and potential therapeutic applications (Pilch et al., 1993).
Chemical Reactivity in Double-Stranded DNA
Research has also delved into the chemical reactivity changes in double-stranded DNA upon binding with BePI. These studies have provided insights into the conformational changes induced in DNA, which is crucial for understanding the ligand's interactions with genetic material (Bailly et al., 1995).
Properties
CAS No. |
133712-11-5 |
---|---|
Molecular Formula |
C20H22N4O |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N'-(5-methoxy-13-methyl-11,15-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),3,5,8,12(17),13,15-octaen-16-yl)propane-1,3-diamine |
InChI |
InChI=1S/C20H22N4O/c1-12-11-23-20(22-9-3-8-21)18-17-15-6-5-14(25-2)10-13(15)4-7-16(17)24-19(12)18/h4-7,10-11,24H,3,8-9,21H2,1-2H3,(H,22,23) |
InChI Key |
ZRXYNJUDISKEAO-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C2=C1NC3=C2C4=C(C=C3)C=C(C=C4)OC)NCCCN |
Canonical SMILES |
CC1=CN=C(C2=C1NC3=C2C4=C(C=C3)C=C(C=C4)OC)NCCCN |
Appearance |
Solid powder |
133712-11-5 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-methoxy-7H-8-methyl-11-((3'-amino)propylamino)benzo(e)pyrido(4,3-b)indole BePI MMAPA-BePI |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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